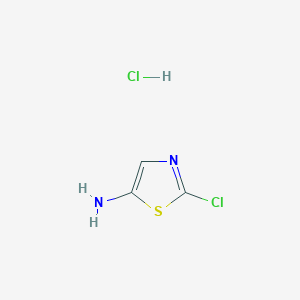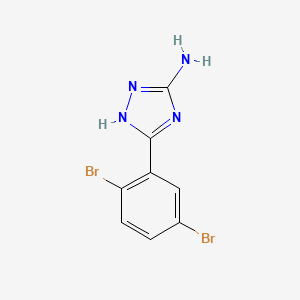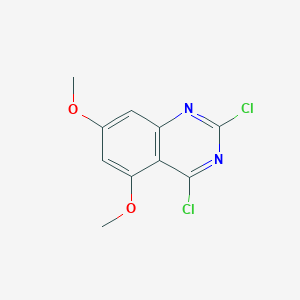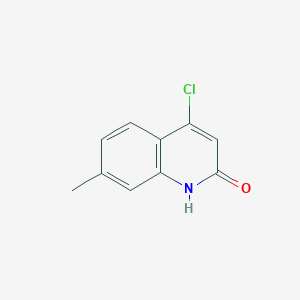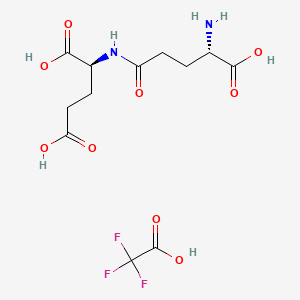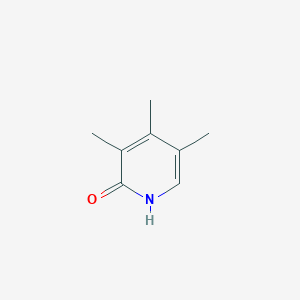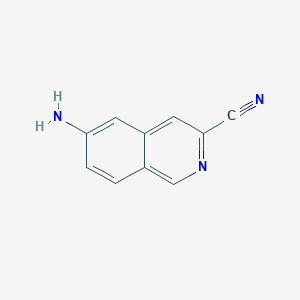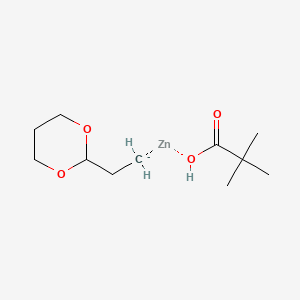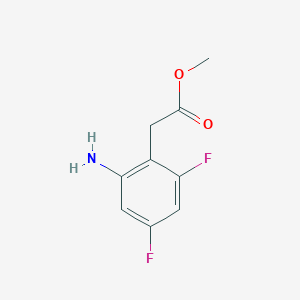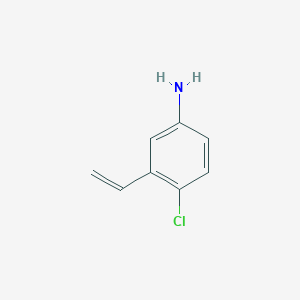
4-Chloro-3-vinylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-vinylaniline is an aromatic amine with the molecular formula C8H8ClN It is characterized by the presence of a chloro group at the fourth position and a vinyl group at the third position on the aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-vinylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-nitrostyrene with reducing agents such as hydrogen in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in reactors designed to handle the specific requirements of the reduction reaction, including temperature control and efficient mixing of reactants .
化学反応の分析
Types of Reactions: 4-Chloro-3-vinylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the chloro group or the vinyl group, leading to the formation of different aniline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium catalysts is frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or Grignard reagents.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of various aniline derivatives.
Substitution: Formation of substituted aniline compounds.
科学的研究の応用
4-Chloro-3-vinylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 4-Chloro-3-vinylaniline involves its interaction with specific molecular targets. The vinyl group allows for polymerization reactions, forming conductive polymers that can be used in biosensors. The chloro group can participate in substitution reactions, modifying the compound’s properties and enabling its use in various applications .
類似化合物との比較
4-Vinylaniline: Similar structure but lacks the chloro group.
3-Chloroaniline: Similar structure but lacks the vinyl group.
4-Chloroaniline: Similar structure but lacks the vinyl group.
Uniqueness: 4-Chloro-3-vinylaniline is unique due to the presence of both chloro and vinyl groups on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable in various applications .
特性
分子式 |
C8H8ClN |
|---|---|
分子量 |
153.61 g/mol |
IUPAC名 |
4-chloro-3-ethenylaniline |
InChI |
InChI=1S/C8H8ClN/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1,10H2 |
InChIキー |
XZVSSXBALAJPCZ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C=CC(=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
